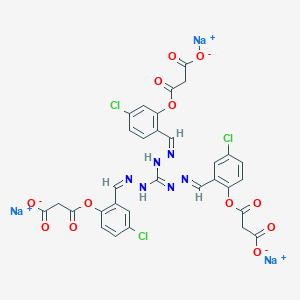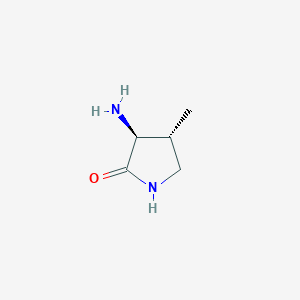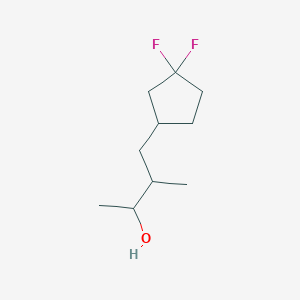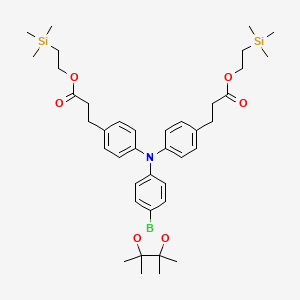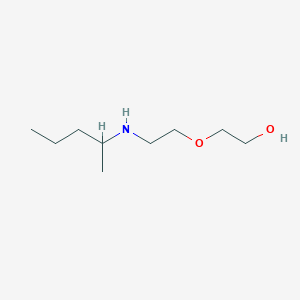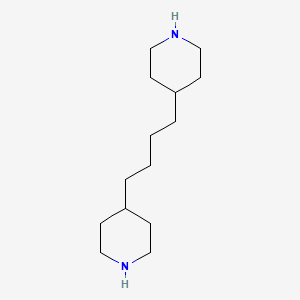
1,4-Di(piperidin-4-yl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Di(piperidin-4-yl)butane is a chemical compound that features two piperidine rings attached to a butane backbone. Piperidine is a six-membered heterocyclic amine, which is widely used in organic synthesis and pharmaceutical applications. The compound’s structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Di(piperidin-4-yl)butane can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobutane with piperidine in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Br-(CH2)4-Br+2C5H11N→(C5H10N)2-(CH2)4
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Di(piperidin-4-yl)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides of this compound
Reduction: Corresponding amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
1,4-Di(piperidin-4-yl)butane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a building block for the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Di(piperidin-4-yl)butane depends on its specific application. In medicinal chemistry, the compound may act as a ligand for certain receptors or enzymes, modulating their activity. The piperidine rings can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can influence the compound’s pharmacological properties and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
1,4-Di(pyridin-4-yl)butane: Similar structure but with pyridine rings instead of piperidine.
1,4-Di(morpholin-4-yl)butane: Contains morpholine rings instead of piperidine.
1,4-Di(azepan-4-yl)butane: Features azepane rings instead of piperidine.
Uniqueness
1,4-Di(piperidin-4-yl)butane is unique due to its specific combination of piperidine rings and butane backbone, which imparts distinct chemical and biological properties. The piperidine rings provide a versatile platform for chemical modifications, making the compound valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H28N2 |
|---|---|
Molecular Weight |
224.39 g/mol |
IUPAC Name |
4-(4-piperidin-4-ylbutyl)piperidine |
InChI |
InChI=1S/C14H28N2/c1(3-13-5-9-15-10-6-13)2-4-14-7-11-16-12-8-14/h13-16H,1-12H2 |
InChI Key |
YGIWTLULBLUFRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCCCC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile](/img/structure/B15279274.png)
![tert-Butyl (S)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15279278.png)
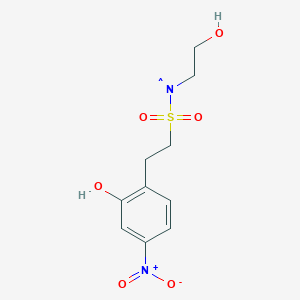
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine](/img/structure/B15279287.png)
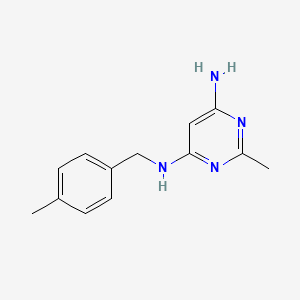
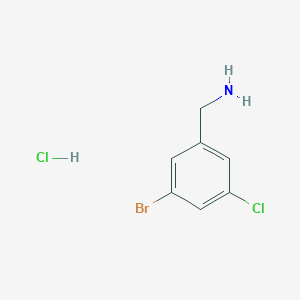
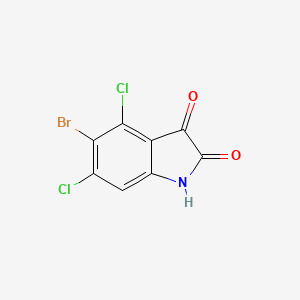
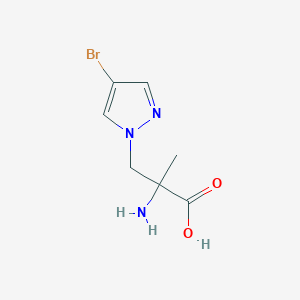
![N-(6-aminoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B15279307.png)
